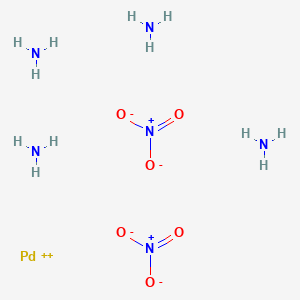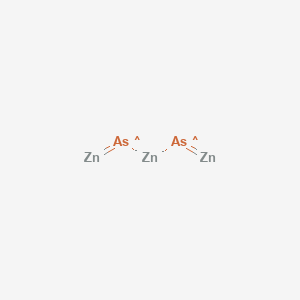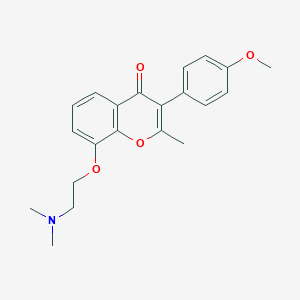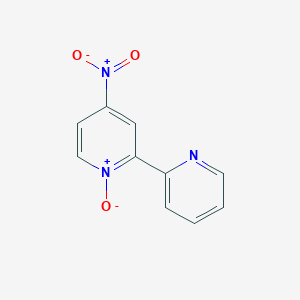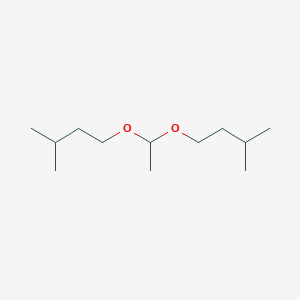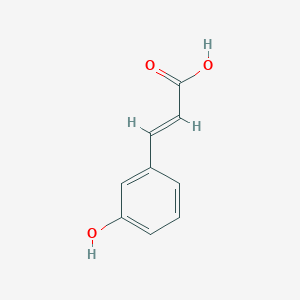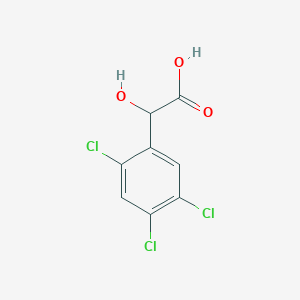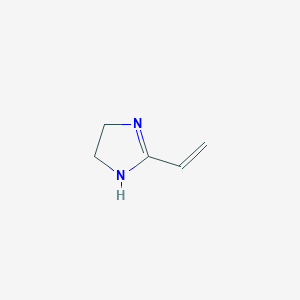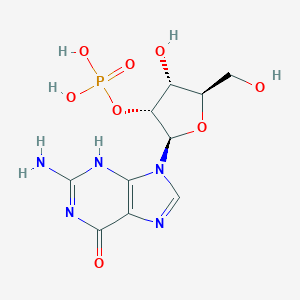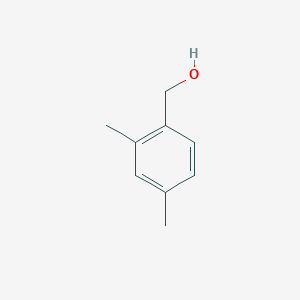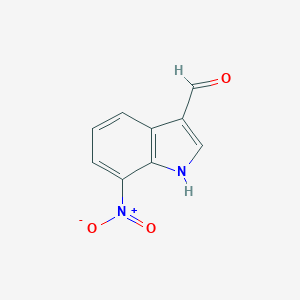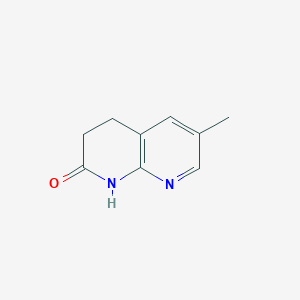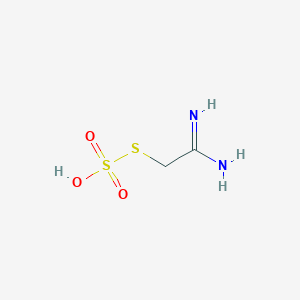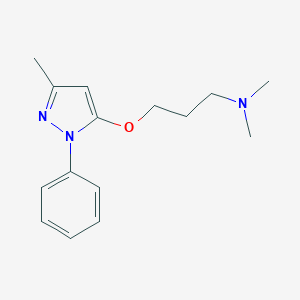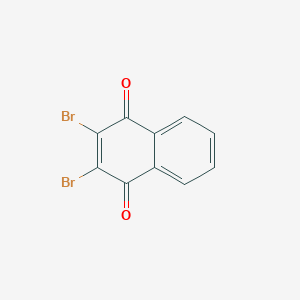
2,3-Dibromo-1,4-naphthoquinone
Vue d'ensemble
Description
2,3-Dibromo-1,4-naphthoquinone is a 2,3-disubstituted 1,4-naphthoquinone . It is a derivative of plumbagin and acts as an acaricide . It undergoes a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone .
Synthesis Analysis
The synthesis of 2,3-dibromo-1,4-naphthoquinone involves nitration of 2,3-dibromonaphthalene to yield 2,3-dibromo-5-nitronaphthalene . This compound then undergoes sequential reduction, diazotisation, hydrolysis, and oxidation with Fremy’s salt to give 6,7-dibromo-1,4-naphthoquinone . Another synthesis method involves the reaction of 2,3-dibromo-1,4-naphthoquinone with 2-aminothiazole in MeONa/MeOH at 60°C for 3 hours, yielding the corresponding heterocycle .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-1,4-naphthoquinone is represented by the empirical formula C10H4Br2O2 . Its molecular weight is 315.95 .Chemical Reactions Analysis
2,3-Dibromo-1,4-naphthoquinone undergoes a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone .Physical And Chemical Properties Analysis
2,3-Dibromo-1,4-naphthoquinone has a melting point of 218-222 °C (lit.) .Applications De Recherche Scientifique
Application in Agriculture
Specific Scientific Field
This application falls under the field of Agriculture and Pest Control .
Summary of the Application
2,3-Dibromo-1,4-naphthoquinone, a derivative of plumbagin, has been found to have acaricidal activity, meaning it can kill mites . It’s particularly effective against Psoroptes cuniculi, a common parasite in rabbits .
Methods of Application
The compound is applied directly to the infested areas. The study tested fourteen naphthoquinones and their analogs, with juglone and plumbagin showing the strongest acaricidal activities .
Results or Outcomes
Juglone and plumbagin were found to have LC50 values of 20.53 ppm and 17.96 ppm, respectively, at 24 hours . After three treatments, these two chemicals completely cured naturally infested rabbits in vivo within 15 days .
Application in Organic Synthesis
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
2,3-Dibromo-1,4-naphthoquinone is used in the synthesis of various compounds, including 3-[3-(2-carboxy-ethylsulfanyl)-1,4-dioxo-1,4-dihydro-naphthalen-2-ylsulfanyl]-propionic acid and NSC 95397, a protein tyrosine phosphatase antagonist .
Methods of Application
The compound undergoes a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the sources. However, the synthesized compounds have potential applications in various fields, including medicine .
Application in Antibacterial and Antifungal Activities
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Research .
Summary of the Application
A series of 1,4-naphthoquinone derivatives, including 2,3-Dibromo-1,4-naphthoquinone, have been synthesized and evaluated for their antibacterial and antifungal activities . These compounds exhibit strong activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .
Methods of Application
The compounds were synthesized and their activities were evaluated using the broth microdilution method . Halogen derivatives of 1,4-naphthoquinone, including 2,3-Dibromo-1,4-naphthoquinone, presented strong activity .
Results or Outcomes
The Candida species were found to be the most susceptible microorganisms. For instance, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone exhibited an MIC (minimum inhibitory concentration) of 2 µg/mL in C. krusei . However, the antibacterial activities of these compounds were found to be very low .
Application in Protein Tyrosine Phosphatase Antagonism
Specific Scientific Field
This application falls under the field of Biochemistry and Pharmaceutical Research .
Summary of the Application
2,3-Dibromo-1,4-naphthoquinone may be used in the synthesis of NSC 95397, a protein tyrosine phosphatase antagonist . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they act to turn off signaling pathways in cells. Therefore, antagonists of these enzymes can potentially be used as therapeutic agents in diseases where these pathways are overactive.
Methods of Application
The specific methods of application or experimental procedures for this application are not detailed in the sources. However, it involves the synthesis of NSC 95397 from 2,3-Dibromo-1,4-naphthoquinone .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the sources. However, the synthesized NSC 95397 has potential applications in various fields, including medicine .
Safety And Hazards
Orientations Futures
Naphthoquinones, including 2,3-Dibromo-1,4-naphthoquinone, have a wide range of pharmacological potential, including antidiabetic activity . They are interesting leads for the development of novel compounds of potential use in various therapeutic settings . The generation of reactive oxygen species and modulation of redox signaling are properties of naphthoquinones that render them interesting for future research .
Propriétés
IUPAC Name |
2,3-dibromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMABVOYZJWFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157580 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-1,4-naphthoquinone | |
CAS RN |
13243-65-7 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2,3-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



